molecular formula C14H11ClN2OS B2637513 N-(3-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine CAS No. 890958-05-1

N-(3-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B2637513
CAS No.: 890958-05-1
M. Wt: 290.77
InChI Key: DZFKUEYNMYHKBI-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine: is a chemical compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine typically involves the condensation of 3-chloroaniline with 5-methoxy-2-mercaptobenzothiazole. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction mixture is then neutralized and the product is isolated by filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry: N-(3-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials with unique properties.

Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.

Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for further drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications range from the development of new polymers to the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets in cells. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, in cancer cells, it may inhibit key enzymes involved in cell proliferation, leading to cell death. The exact molecular pathways and targets are still under investigation, but its ability to interact with multiple targets makes it a versatile compound in research.

Comparison with Similar Compounds

  • N-(3-chlorophenyl)-4-methoxy-1,3-benzothiazol-2-amine
  • N-(3-chlorophenyl)-6-methoxy-1,3-benzothiazol-2-amine
  • N-(3-chlorophenyl)-5-ethoxy-1,3-benzothiazol-2-amine

Comparison: N-(3-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine is unique due to the specific positioning of the methoxy group at the 5th position of the benzothiazole ring. This positioning can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound with unique applications in research and industry.

Properties

IUPAC Name

N-(3-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2OS/c1-18-11-5-6-13-12(8-11)17-14(19-13)16-10-4-2-3-9(15)7-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFKUEYNMYHKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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